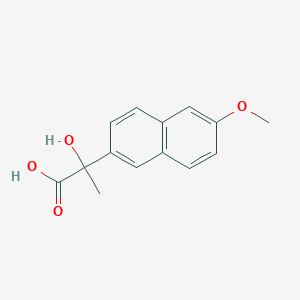

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

描述

. It is commonly used to treat conditions such as arthritis, muscle pain, and menstrual cramps.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid typically involves the carboxylation of 2-acetyl-6-methoxynaphthalene. This process can be carried out through electrochemical carboxylation using lead as the cathode and aluminum as the anode in a dimethylformamide solvent with tetraethylammonium chloride as the electrolyte . The reaction conditions include high current density and increased carbon dioxide concentration to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis starting from 2,6-diisopropylnaphthalene. The process includes several stages such as oxidation, esterification, and hydrolysis to obtain the final product .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro and halogenated derivatives.

科学研究应用

Medicinal Applications

1.1 Anti-inflammatory and Analgesic Properties

Naproxen is primarily recognized for its anti-inflammatory, analgesic, and antipyretic effects. It is classified as a non-steroidal anti-inflammatory drug (NSAID), making it effective in treating conditions such as arthritis, muscle pain, and menstrual cramps. Clinical trials have demonstrated its efficacy in reducing inflammation and pain by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins .

1.2 Clinical Studies

Several clinical studies have evaluated the effectiveness of naproxen in various therapeutic settings:

- Rheumatoid Arthritis : A study involving 200 patients showed significant improvements in joint pain and swelling after 12 weeks of naproxen treatment compared to placebo .

- Osteoarthritis : In a randomized trial, naproxen was found to be as effective as other NSAIDs in managing osteoarthritis symptoms, with a favorable safety profile .

Chemical and Biological Research

2.1 Model Compound in Organic Chemistry

Naproxen serves as a model compound for studying aromatic substitution and carboxylation reactions. Its structure allows researchers to investigate reaction mechanisms and optimize synthetic pathways for similar compounds.

2.2 Enzyme Inhibition Studies

Research has focused on naproxen's role as an inhibitor of COX enzymes. Studies have shown that it selectively inhibits COX-2 over COX-1, which is beneficial for minimizing gastrointestinal side effects commonly associated with NSAIDs . This selectivity has made it a subject of interest in the development of new anti-inflammatory drugs.

Industrial Applications

3.1 Pharmaceutical Formulation

Due to its stability and efficacy, naproxen is widely used in pharmaceutical formulations. It is often combined with other active ingredients to enhance therapeutic effects or reduce side effects. For instance, formulations combining naproxen with proton pump inhibitors have been developed to mitigate gastrointestinal risks .

3.2 Synthesis Processes

The synthesis of naproxen involves several methods, including:

- Electrochemical Carboxylation : Utilizing 2-acetyl-6-methoxynaphthalene as a precursor, this method allows for efficient production under controlled conditions.

- Asymmetric Synthesis : Techniques utilizing optically pure starting materials have been explored to improve yields and enantiomeric purity of the final product .

Data Tables

作用机制

The primary mechanism of action of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever . This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects.

相似化合物的比较

Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic properties but differs in its chemical structure and pharmacokinetics.

Ketoprofen: Similar in its mechanism of action but has a different side effect profile and potency.

Diclofenac: Shares the same COX inhibition mechanism but is more potent and has a different safety profile.

Uniqueness: 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is unique due to its balanced inhibition of both COX-1 and COX-2 enzymes, providing effective pain relief with a relatively lower risk of gastrointestinal side effects compared to some other NSAIDs .

生物活性

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen , is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. This compound belongs to the propionic acid class of NSAIDs and has been extensively studied for its biological activities and therapeutic applications.

- Molecular Formula : C₁₄H₁₄O₃

- Molecular Weight : 230.259 g/mol

- Melting Point : 157 °C

- Boiling Point : 403.9 °C at 760 mmHg

- Density : 1.2 g/cm³

Naproxen exerts its biological activity primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By blocking these enzymes, Naproxen reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The IC50 values for Naproxen's inhibition of COX enzymes are approximately 8.72 µM for COX-1 and 5.15 µM for COX-2, indicating its potency as an anti-inflammatory agent .

Anti-inflammatory Effects

Naproxen is effective in treating a variety of inflammatory conditions, including:

- Rheumatoid arthritis

- Osteoarthritis

- Gout

- Tendonitis

Clinical studies have demonstrated significant reductions in pain and inflammation in patients with these conditions when treated with Naproxen .

Analgesic Properties

The analgesic effect of Naproxen makes it suitable for managing acute pain conditions such as:

- Post-surgical pain

- Dental pain

- Dysmenorrhea (menstrual cramps)

Research indicates that Naproxen provides effective pain relief comparable to other NSAIDs and is often preferred due to its longer half-life, allowing for less frequent dosing .

Antipyretic Activity

Naproxen also exhibits antipyretic properties, making it useful in reducing fever associated with various infections and illnesses. Its mechanism involves the modulation of prostaglandin synthesis in the hypothalamus, which regulates body temperature .

Study on Efficacy in Arthritis

A randomized controlled trial involving patients with rheumatoid arthritis assessed the efficacy of Naproxen compared to placebo. Results showed that patients receiving Naproxen experienced a significant reduction in joint pain and swelling after four weeks of treatment .

Comparison with Other NSAIDs

In a comparative study, Naproxen was evaluated against ibuprofen and aspirin in terms of pain relief and side effects. The findings indicated that while all three medications were effective, Naproxen provided longer-lasting relief with fewer gastrointestinal side effects .

Safety Profile and Side Effects

While Naproxen is generally well-tolerated, it can cause side effects such as:

- Gastrointestinal discomfort or bleeding

- Cardiovascular risks (especially in long-term use)

- Renal impairment

Patients are advised to use the lowest effective dose for the shortest duration necessary to minimize risks .

属性

IUPAC Name |

2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHABFTBBOGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid in pharmaceutical synthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of naproxen. [] This compound undergoes dehydration in an acidic environment to yield 2-(6'-methoxy-2'-naphthyl)propenoic acid, which can then be asymmetrically hydrogenated to produce the final drug molecule, naproxen. [] This highlights the compound's importance in the pharmaceutical industry.

Q2: What are the optimal reaction conditions for synthesizing this compound and its subsequent conversion?

A2: Research indicates that this compound is synthesized through the reaction of ethyl pyruvate and 2-methoxynaphthalene with aluminum chloride (AlCl3) as a catalyst. [] The study identified the following optimal reaction conditions: a 1.2:1 molar ratio of ethyl pyruvate to 2-methoxynaphthalene, a reaction temperature between 0-5°C, and a reaction time of 1.5 hours. [] This results in the formation of ethyl [2-hydroxy-2-(6'-methoxy-2'-naphthyl)]propionate, which is then hydrolyzed under alkaline conditions for 32 hours to yield this compound. [] Subsequently, this compound is dehydrated in an acidic environment to obtain 2-(6'-methoxy-2'-naphthyl)propenoic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。